molecular formula C13H21NO4 B170621 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 179236-78-3

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

Cat. No. B170621
CAS RN: 179236-78-3
M. Wt: 255.31 g/mol
InChI Key: SESCEXYKMJZFEE-UHFFFAOYSA-N
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Description

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (TBE-3,6-D) is an organic compound that has been used in a variety of scientific research applications. It has a unique structure that allows it to interact with other molecules in interesting ways, making it a useful tool in various fields of science.

Scientific Research Applications

Antitubulin Agents

This compound has been used in the synthesis of new antitubulin agents . Antitubulin agents are drugs that inhibit the polymerization of microtubules, which are a part of the cell’s cytoskeleton. They are used in cancer treatment to prevent the mitosis of cancer cells .

Cancer Cell Growth Inhibition

The compound has shown promising results in inhibiting cancer cell growth. Specifically, the 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b have been identified as new antiproliferative agents that inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Tubulin Polymerization Inhibition

The compound interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death . This makes it a potential candidate for the development of new cancer therapies.

Induction of Apoptosis

The compound has been found to be very effective in the induction of apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the death of cancer cells.

Selectivity Against Cancer Cells

Interestingly, the compound did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells . This is a desirable property in cancer treatment, as it reduces the risk of damaging healthy cells.

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound , is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCEXYKMJZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (10.0 g, 59.1 mmol) and Rh(OAc)2 (500 mg) in CH2Cl2 (200 mL) was added a solution of ethyl diazoacetate (8.14 g, 71.5 mmol) in CH2Cl2 (80 mL) over 12 h with a syringe pump. The reaction was filtered through celite, concentrated under vacuum and purified by column chromatography (silica gel) using 0 to 45% EtOAc in hexanes to afford ester 1 (6.70 g, 44%) as a clear straw colored oil; 1H-nmr (400 MHz, CDCl3) δ 4.18-4.03 (m, 2H), 3.71-3.53 (m, 2H), 3.39 (s, 2H), 2.04 (s, 2H), 1.42 (s, 9H), 1.28-1.19 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh(OAc)2
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
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3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
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3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
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3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

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